molecular formula C18H26N4O4S B12173126 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B12173126
M. Wt: 394.5 g/mol
InChI Key: DAQHHRZLHRDVNT-UHFFFAOYSA-N
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Description

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, the introduction of the dioxidotetrahydrothiophene moiety, and the final coupling with the tetrahydrocinnolinone core. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl(morpholino)methanone
  • 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Uniqueness

What sets 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness can be leveraged to explore new applications and enhance the compound’s utility in various fields.

Properties

Molecular Formula

C18H26N4O4S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C18H26N4O4S/c23-17-11-14-3-1-2-4-16(14)19-22(17)12-18(24)21-8-6-20(7-9-21)15-5-10-27(25,26)13-15/h11,15H,1-10,12-13H2

InChI Key

DAQHHRZLHRDVNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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